5-Bromopyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a bromine atom attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[3,4-d]pyrimidine typically involves the bromination of pyrido[3,4-d]pyrimidine. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
5-Bromopyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting protein kinases, which are crucial in cancer treatment.
Biological Studies: It is used to study the inhibition of chemokine receptors, such as CXCR2, which play a role in inflammatory and autoimmune diseases.
Industrial Applications: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities, used in the development of anticancer agents.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Uniqueness
5-Bromopyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5-position allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
Molecular Formula |
C7H4BrN3 |
---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
5-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H |
InChI Key |
JXHZRMOYZMLIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=CC2=NC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.